Cas no 1007107-51-8 (3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione)

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 3-bromo-7,7-dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione
-
- インチ: 1S/C11H12BrNO2/c1-11(2)4-8-6(9(14)5-11)3-7(12)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)
- InChIKey: QNULXJYEFKOVSE-UHFFFAOYSA-N
- SMILES: BrC1C(NC2=C(C=1)C(CC(C)(C)C2)=O)=O
計算された属性
- 精确分子量: 269.00514g/mol
- 同位素质量: 269.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 分子量: 270.12g/mol
- XLogP3: 1.8
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0031-5g |
3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione |
1007107-51-8 | 95% | 5g |
$1608 | 2023-09-07 |
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione 関連文献
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3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneに関する追加情報
3-Bromo-7,7-Dimethyl-7,8-Dihydroquinoline-2,5(1H,6H)-Dione
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a complex organic compound with the CAS registry number 1007107-51-8. This compound belongs to the class of quinoline derivatives, which are widely studied in pharmaceutical and chemical research due to their diverse biological activities and structural versatility. The molecule features a bromine atom at the 3-position of the quinoline ring system and two methyl groups at the 7-position of the dihydroquinoline moiety. These structural modifications contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis of 3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathways for this compound. For instance, studies have focused on improving the yield and purity of the product by employing novel catalysts and reaction conditions. These efforts have significantly enhanced the feasibility of large-scale production of this compound for both academic and industrial purposes.
One of the most promising applications of 3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione lies in its potential as a lead compound in drug development. Recent research has highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The bromine substituent at the 3-position plays a critical role in modulating the compound's pharmacokinetic properties and bioavailability. Additionally, the methyl groups at the 7-position contribute to the compound's lipophilicity, which is essential for crossing biological membranes and reaching target sites within the body.
Another area of interest for 3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is its use as a building block in medicinal chemistry. Its quinoline core serves as a scaffold for further functionalization to design novel bioactive molecules. For example, researchers have explored its utility in creating hybrid compounds that combine the benefits of multiple therapeutic agents. This approach has shown promise in developing multi-target drugs that address complex diseases more effectively than single-target therapies.
From an analytical standpoint, 3-bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its molecular structure and stability under various conditions. Furthermore, computational modeling has been employed to predict its interaction with biological targets at an atomic level. Such computational studies have significantly accelerated drug discovery processes by reducing reliance on time-consuming experimental methods.
In terms of environmental impact and safety assessment,3-bromo-7
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